2-(5-Methyl-2-nitrophenyl)acetonitrile
Description
Properties
IUPAC Name |
2-(5-methyl-2-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-2-3-9(11(12)13)8(6-7)4-5-10/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFMPKGLRJBOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292569 | |
| Record name | 5-Methyl-2-nitrobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91192-26-6 | |
| Record name | 5-Methyl-2-nitrobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91192-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-nitrobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 5 Methyl 2 Nitrophenyl Acetonitrile and Structural Analogs
Strategies for Carbon-Carbon Bond Formation Leading to Substituted Phenylacetonitriles.
The formation of the carbon-carbon bond between the aromatic ring and the acetonitrile (B52724) moiety is a critical step in the synthesis of these compounds. Modern catalysis and classical nucleophilic substitution reactions provide the primary pathways to achieve this transformation.
Palladium-Catalyzed Cross-Coupling Reactions.rsc.org
Palladium-catalyzed cyanation of aryl halides has emerged as a powerful and versatile method for the synthesis of aromatic nitriles. rsc.org This approach offers milder reaction conditions and greater functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov The catalytic cycle generally involves a Pd(0)/Pd(II) pathway, where the key C-C bond is formed through reductive elimination. wikipedia.org
A variety of cyanide sources can be employed, with potassium ferricyanide (B76249) (K4[Fe(CN)6]) being a notable non-toxic alternative to historically used reagents like KCN or Zn(CN)2. wikipedia.orgorganic-chemistry.org The development of ligand-free palladium-catalyzed systems has further enhanced the practicality of this method. For instance, the use of as little as 0.1 mol % Pd(OAc)2 with K4[Fe(CN)6] in a solvent like dimethylacetamide (DMAC) has proven effective for the cyanation of various aryl bromides. organic-chemistry.org
| Catalyst/Precatalyst | Cyanide Source | Ligand | Solvent | Temperature (°C) | Yield (%) | Ref |
| Pd(OAc)2 (0.1 mol%) | K4[Fe(CN)6] | None | DMAC | 120 | 83-96 | organic-chemistry.org |
| XantPhos-PdCl2 | KCN | XantPhos | - | - | - | organic-chemistry.org |
| Palladacycle P1 | K4[Fe(CN)6]•3H2O | - | Dioxane/Water | - | High | nih.gov |
This table presents examples of palladium-catalyzed cyanation reactions for the synthesis of aryl nitriles.
Despite significant progress, catalyst deactivation by the cyanide ion can sometimes lead to irreproducibility. nih.gov However, the use of specific precatalysts and additives can mitigate these issues. For example, kinetic studies on the cyanation of bromobenzene (B47551) have shown that the addition of a catalytic amount of ZnBr2 can facilitate the reaction and eliminate induction periods. nih.gov
Nucleophilic Substitution Approaches to Nitrile Introduction.numberanalytics.com
Nucleophilic substitution provides a more traditional route to introduce the nitrile group. This can involve either nucleophilic substitution on an alkyl halide (SN2) or a nucleophilic aromatic substitution (SNAr).
In the context of synthesizing phenylacetonitriles, an SN2 reaction is commonly employed where a benzyl (B1604629) halide reacts with a cyanide salt. ontosight.ai For instance, benzyl chloride can be reacted with sodium cyanide to produce benzyl cyanide. wikipedia.org For this reaction to be successful, especially with primary and secondary alkyl halides, conditions must be carefully controlled. The reaction is typically heated under reflux in an ethanolic solution to prevent the formation of alcohol byproducts, which can occur if water is present. chemguide.co.ukyoutube.com The rate of this reaction is dependent on the strength of the carbon-halogen bond, with weaker bonds leading to faster reactions (C-I > C-Br > C-Cl > C-F). chemistrystudent.com
Alternatively, Nucleophilic Aromatic Substitution (SNAr) can be utilized, particularly when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group (e.g., a halide). wikipedia.orgyoutube.com The mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.comnih.gov The presence of the nitro group is crucial as it stabilizes the negative charge of this intermediate, thereby facilitating the reaction. wikipedia.org
| Reaction Type | Substrate | Reagent | Conditions | Product | Ref |
| SN2 | 1-Bromopropane | KCN in ethanol | Heat under reflux | Butanenitrile | chemguide.co.uk |
| SNAr | 2,4-Dinitrochlorobenzene | Hydroxide | Basic solution | 2,4-Dinitrophenol | wikipedia.org |
This table illustrates examples of nucleophilic substitution reactions for nitrile introduction.
Selective Aromatic Nitration Techniques for the Synthesis of Nitrophenyl Precursors.nih.govmjcce.org.mkgoogle.comacs.org
The introduction of a nitro group onto the aromatic ring is a key step in synthesizing the precursor for 2-(5-Methyl-2-nitrophenyl)acetonitrile. This is typically achieved through electrophilic aromatic substitution.
Regiochemical Control in Electrophilic Aromatic Nitration.nih.govacs.org
Controlling the position of nitration on a substituted benzene (B151609) ring is a fundamental challenge in organic synthesis. nih.gov In the case of toluene (B28343), the methyl group is an activating, ortho-para directing group. vanderbilt.edu Nitration of toluene with a mixture of nitric acid and sulfuric acid typically yields a mixture of ortho- and para-nitrotoluene, with a small amount of the meta isomer. cerritos.edu The observed regioselectivity can be explained by the stability of the carbocation intermediate (the σ-complex or arenium ion), which is stabilized by the electron-donating methyl group at the ortho and para positions through inductive effects and hyperconjugation. vanderbilt.edunih.gov
The ratio of ortho to para isomers can be influenced by various factors, including the nitrating agent and reaction conditions. nih.gov For instance, nitration of toluene with highly reactive nitronium salts like NO2+BF4− can exhibit high positional selectivity, affording only a small percentage of the meta-substituted product. nih.gov The use of solid acid catalysts, such as zeolites, can also enhance regioselectivity, favoring the formation of the para isomer due to shape-selective constraints within the catalyst's pores. researchgate.net
| Substrate | Nitrating Agent | Conditions | Major Products | Ref |
| Toluene | HNO3/H2SO4 | - | o-Nitrotoluene, p-Nitrotoluene | cerritos.edu |
| Toluene | NO2+BF4− | Dichloromethane | High positional selectivity | nih.govresearchgate.net |
| Toluene | HNO3 | H-ZSM-5 zeolite | p-Nitrotoluene | bibliotekanauki.pl |
This table provides examples of regiochemical outcomes in the nitration of toluene.
Environmentally Benign Nitration Methodologies.nih.gov
Traditional nitration methods often employ highly corrosive and hazardous mixed acids, leading to significant waste generation and environmental concerns. nih.govresearchgate.net Consequently, there is a growing need for more environmentally benign nitration protocols.
Several "green" nitration methods have been developed to address these issues. These include the use of solid acid catalysts, which can be recovered and reused, and alternative nitrating agents that reduce acidic waste. researchgate.net For example, nitration can be carried out using dilute aqueous nitric acid, minimizing the use of strong co-acids. nih.gov Another approach involves using dinitrogen pentoxide (DNP, N2O5) as an eco-friendly nitrating agent in a reusable medium like liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE). nih.gov This method offers mild reaction conditions and high yields of nitroarenes with minimal waste. nih.gov Other methodologies propose the use of urea (B33335) nitrate (B79036) in concentrated sulfuric acid or systems like H2SO4-HNO3-H3PO4, which allow for direct filtration of the product and reuse of the mother liquor, thereby reducing pollution. bohrium.combenthamdirect.comresearchgate.net
| Nitrating System | Substrate | Key Features | Ref |
| Dilute aqueous HNO3 | Aromatic compounds | Co-acid free, reduced waste | nih.gov |
| Dinitrogen pentoxide (N2O5) in liquefied TFE | Aromatic compounds | Reusable medium, minimal waste | nih.gov |
| Urea nitrate / H2SO4 | Aromatic compounds | Efficient, room temperature | bohrium.com |
| H2SO4-HNO3-H3PO4 | Easily-hydrolyzed aromatics | Direct product filtration, reusable acid | benthamdirect.comresearchgate.net |
This table summarizes various environmentally benign nitration methodologies.
Functionalization of the Activated Methylene (B1212753) Group.
The methylene group in phenylacetonitriles, situated between the aromatic ring and the nitrile group, is activated and thus amenable to various functionalization reactions, most notably alkylation. This reactivity is further enhanced by the presence of an electron-withdrawing nitro group on the phenyl ring.
The hydrogen atoms of the activated methylene group are acidic and can be removed by a base to form a carbanion. This carbanion can then act as a nucleophile, reacting with electrophiles such as alkyl halides to form α-substituted derivatives. google.com For instance, the alkylation of nitrophenyl acetonitriles has been achieved in a one-pot, two-step process involving a Ramachary reductive coupling followed by alkylation. rsc.org
Another approach involves the use of borrowing-hydrogen (BH) catalysis, which allows for the α-alkylation of nitriles with alcohols, generating water as the only byproduct. eie.gr This process typically involves the temporary oxidation of the alcohol to an aldehyde by a metal catalyst, followed by a Knoevenagel condensation with the nitrile and subsequent reduction. eie.gr While this method is well-established for various nitriles, strong electron-withdrawing groups like the nitro group on the phenyl ring can sometimes reduce the nucleophilicity of the α-position, making deprotonation and subsequent C-C bond formation less favorable under certain catalytic conditions. acs.org
| Substrate | Reagent(s) | Reaction Type | Product | Ref |
| Phenylacetonitrile (B145931) | Aqueous alkali metal base, Organohalide | Alkylation | α-Alkyl phenylacetonitrile | google.com |
| 4-Nitrophenyl acetonitrile | Aldehyde, Hantzsch ester, Alkyl halide, Base | Reductive Coupling/Alkylation | α,α-Dialkyl-4-nitrophenyl acetonitrile | rsc.org |
| Aryl acetonitrile | Benzyl alcohol, CuCl2/TMEDA | Borrowing-Hydrogen Catalysis | α-Benzyl aryl acetonitrile | eie.gr |
This table shows examples of functionalization reactions of the activated methylene group in phenylacetonitriles.
The synthesis of this compound and its structural analogs is of significant interest due to their utility as versatile intermediates in the construction of various heterocyclic compounds and complex molecular architectures. This article explores advanced and modern synthetic strategies for accessing these valuable building blocks, focusing on methodologies that offer improvements in efficiency, atom economy, and novelty over classical approaches.
Advanced Synthetic Methodologies
Modern organic synthesis continually seeks more efficient and direct methods for the construction of complex molecules. For frameworks like this compound, this involves exploring C-H functionalization, conjugate additions, and tandem reaction sequences that can build molecular complexity rapidly.
The direct functionalization of the C(sp3)-H bonds of acetonitrile represents a highly atom-economical approach to forming carbon-carbon bonds, avoiding the pre-functionalization steps typically required in classical syntheses. This strategy involves the generation of a cyanomethyl radical (•CH₂CN) or its synthetic equivalent, which can then be coupled with a suitable aryl partner. While a direct, one-step synthesis of this compound via C-H functionalization is not yet prominently established, several modern methodologies highlight the potential of this approach.
Visible-light photoredox catalysis has emerged as a powerful tool for activating the C-H bonds of acetonitrile under mild conditions. beilstein-journals.orgrsc.org These reactions typically generate a cyanomethyl radical through a hydrogen atom transfer (HAT) process, which can then engage in subsequent bond-forming events. For instance, photocatalytic methods have been successfully employed for the cyanomethylarylation of alkenes, where acetonitrile serves as the cyanomethyl source. beilstein-journals.org Another approach involves the metal-free, oxidant-mediated alkylation of acetonitrile with allylic alcohols, proceeding through a radical addition and 1,2-aryl migration cascade. rsc.org
Despite these advances, the direct coupling of the acetonitrile C-H bond with an unactivated nitroaryl halide like 2-bromo-4-methyl-1-nitrobenzene (B189583) remains a significant challenge due to competing reaction pathways and the difficulty of achieving selective cross-coupling. Palladium-catalyzed C-H functionalization reactions, which have shown broad utility, often require directing groups to achieve regioselectivity, a feature absent in simple acetonitrile. nih.gov The development of catalytic systems capable of directly and selectively arylating the α-position of acetonitrile with complex nitroaromatics is an ongoing area of research.
The acidic α-protons of o-nitrophenylacetonitrile systems, including the 5-methyl analog, make them excellent nucleophiles for Michael addition reactions. This reactivity provides a reliable method for constructing more complex carbon skeletons by adding the o-nitrophenylacetonitrile framework to various Michael acceptors. These reactions are typically conducted under mild basic conditions, and the resulting adducts are valuable intermediates for the synthesis of quinolines and other heterocycles. snnu.edu.cn
The reaction of o-nitrophenylacetonitrile with α,β-unsaturated compounds such as acrylates, maleates, and maleimides proceeds efficiently in the presence of a base like potassium carbonate (K₂CO₃) in a protic solvent such as ethanol. chemicalbook.com The choice of base and solvent can influence the reaction yield and selectivity. For instance, stronger bases or dipolar aprotic solvents may be employed to enhance the yield of the Michael adduct. chemicalbook.com The adducts are often formed with high diastereoselectivity under mild conditions. snnu.edu.cn
| Entry | Michael Acceptor | Base/Solvent | Product | Yield (%) | Ref |
| 1 | Ethyl acrylate | K₂CO₃ / EtOH | Ethyl 4-cyano-4-(2-nitrophenyl)butanoate | 85 | chemicalbook.com |
| 2 | Diethyl maleate | K₂CO₃ / EtOH | Diethyl 2-(1-cyano-1-(2-nitrophenyl)methyl)succinate | 89 | chemicalbook.com |
| 3 | N-Methylmaleimide | K₂CO₃ / EtOH | 1-Methyl-3-(cyano(2-nitrophenyl)methyl)pyrrolidine-2,5-dione | 84 | chemicalbook.com |
| 4 | N-Phenylmaleimide | K₂CO₃ / EtOH | 1-Phenyl-3-(cyano(2-nitrophenyl)methyl)pyrrolidine-2,5-dione | 90 | chemicalbook.com |
This table presents selected research findings on the Michael addition of o-nitrophenylacetonitrile to various acceptors, demonstrating the general utility of this reaction.
The synthesis of this compound often relies on the preparation of key intermediates or proceeds from closely related structural analogs. A common and effective strategy is the nucleophilic aromatic substitution (SNAr) reaction on a suitably activated nitroaromatic precursor. For example, the synthesis of the analogous compound 2-(5-chloro-2-nitrophenyl)acetonitrile (B1597564) can be achieved by reacting 1,2-dichloro-4-nitrobenzene with the sodium salt of phenylacetonitrile, where one of the chlorine atoms is displaced by the phenylacetonitrile carbanion.
Another well-established route is the cyanation of a corresponding benzyl halide. The synthesis would begin with 4-methyl-2-nitrotoluene, which can be halogenated at the benzylic position using N-bromosuccinimide (NBS) to form 1-(bromomethyl)-4-methyl-2-nitrobenzene. Subsequent reaction with a cyanide salt, such as sodium cyanide (NaCN), would yield the target molecule.
Patented procedures for related structures detail multi-step sequences to construct the (nitrophenyl)acetonitrile framework. For instance, a process for producing (2-nitrophenyl)acetonitrile derivatives can start from a substituted 2-nitrobenzoate, which is converted into a 3-formylmethyl derivative. This aldehyde is then transformed into an oxime, followed by dehydration to yield the cyanomethyl group. google.com This sequence allows for the introduction of various substituents on the phenyl ring.
This table outlines synthetic pathways to key intermediates and structural analogs relevant to this compound.
Cascade and multicomponent reactions offer significant advantages in terms of efficiency and sustainability by combining multiple bond-forming events in a single operation without isolating intermediates. The functionalities present in o-nitrophenylacetonitrile systems—an acidic methylene group, a nitrile, and a nitro group—make them ideal substrates for such complex transformations.
A prominent example of a cascade reaction involving this framework is the Michael addition-cyclization sequence. Following the initial Michael addition of an o-nitrophenylacetonitrile to an α,β-unsaturated carbonyl compound, the resulting adduct can undergo an intramolecular cyclization at higher temperatures. snnu.edu.cn This annulation involves the intramolecular nucleophilic attack of the enolate (formed from the carbonyl moiety) onto the ortho-nitro group, leading to the formation of highly substituted quinolines. snnu.edu.cnchemicalbook.com This transformation represents a powerful method for rapidly constructing complex heterocyclic systems from simple precursors.
Multicomponent reactions (MCRs) that incorporate nitroaryl and nitrile functionalities are also valuable. For example, the Hantzsch dihydropyridine (B1217469) synthesis has been adapted to use nitroaryl components like 2-nitroacetophenone in a reaction with an aldehyde, a β-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) to produce substituted 5-nitro-1,4-dihydropyridines. magritek.com While not directly yielding the target compound, these methodologies demonstrate the principle of combining nitroaryl and nitrile-related functionalities in one-pot syntheses to build complex, functionally rich molecules.
Strategic Applications in the Synthesis of Advanced Organic Materials and Chemical Intermediates
Precursors for Polycyclic and Heterocyclic Frameworks
The specific arrangement of the nitro group and the acetonitrile (B52724) side chain in 2-(5-Methyl-2-nitrophenyl)acetonitrile makes it an ideal starting material for constructing fused ring systems. The intramolecular reactions involving these two groups are key to forming a variety of valuable heterocyclic structures. o-Nitrophenylacetonitriles, in general, are recognized as valuable and versatile precursors for a range of benzo-fused heterocycles researchgate.net.
The synthesis of quinoline (B57606) and indole scaffolds, which are core structures in many advanced materials and functional molecules, can be achieved through pathways starting from o-nitrophenylacetonitrile derivatives.
Quinolines: The synthesis of quinolines from o-nitrophenylacetonitrile derivatives often proceeds through a reductive cyclization mechanism. Under specific reaction conditions, an intramolecular nucleophilic attack from the carbanion generated at the acetonitrile alpha-carbon can target the nitro group, leading to an annulation reaction that forms the quinoline ring system researchgate.net. While various methods exist for quinoline synthesis from nitroarenes, the use of o-nitrophenylacetonitriles provides a direct route to substituted quinolines researchgate.netrsc.org. For instance, unusual annulation reactions at higher temperatures can give rise to 2,3,4-trisubstituted quinolines researchgate.net.
Indoles: The construction of the indole ring from this compound is primarily based on the reductive cyclization of nitrobenzene derivatives, a well-established strategy in heterocyclic chemistry rsc.org. The classic Leimgruber-Batcho indole synthesis, which starts from a 2-nitrotoluene derivative, provides a conceptual basis for this transformation researchgate.net. The process typically involves the reduction of the nitro group to an amine, which then undergoes a cyclization reaction with the adjacent side chain, ultimately forming the indole framework.
| Target Heterocycle | Key Synthetic Strategy | Precursor Functional Groups Involved |
| Quinoline | Reductive Cyclization / Annulation | o-Nitro group and Acetonitrile |
| Indole | Reductive Cyclization | o-Nitro group and Acetonitrile |
The active methylene (B1212753) group of the acetonitrile moiety in this compound allows for its participation in cycloaddition reactions to form five-membered heterocyclic rings like triazoles. The 1,3-cycloaddition of substituted nitriles that contain an active methylene moiety with aryl azides is an efficient method for producing 1,2,3-triazoles mdpi.com. This provides a direct pathway to synthesize highly substituted triazole derivatives.
The general approach involves the reaction of the acetonitrile derivative with an organic azide in the presence of a base. This method allows for the creation of complex molecules, such as 1,2,3-triazole-8-quinolinol hybrids, by reacting monosubstituted acetonitriles with appropriate azide partners researchgate.netmdpi.com. The versatility of this reaction enables the incorporation of the 5-methyl-2-nitrophenyl moiety into a larger, functional triazole-based molecular architecture.
Building Blocks for Fine Chemical Synthesis (excluding pharmaceutical end-products)
Beyond its use in synthesizing specific heterocyclic systems, this compound serves as a crucial building block for a range of fine chemicals. Acetonitrile and its derivatives are considered valuable starting materials for atom-efficient transformations in synthetic organic chemistry researchgate.net. The dual functionality of this compound allows for stepwise or concurrent modification, leading to a variety of chemical intermediates.
A significant application in this area is its use as an intermediate for agricultural chemicals google.com. The transformation of the nitro and nitrile groups can lead to compounds with desired properties for agrochemical applications. For example, the nitro group can be reduced to an amine, and the nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, creating a diverse set of functionalized building blocks. Nitro compounds are widely recognized as indispensable building blocks for the synthesis of complex molecules in both academic and industrial settings frontiersin.org.
| Functional Group Transformation | Resulting Moiety | Potential Application Area |
| Reduction of Nitro Group | Amino Group | Agrochemical Intermediates |
| Hydrolysis of Nitrile Group | Carboxylic Acid / Amide | Specialty Amides, Polyamide Precursors |
| Reduction of Nitrile Group | Primary Amine | Diamine-based Chemical Synthesis |
Role in the Development of Specialty Chemicals and Dyes
The chemical structure of this compound contains a chromophoric nitroaromatic system, making it a precursor for colored compounds like dyes. The key transformation is the reduction of the nitro group to a primary aromatic amine, yielding 2-(2-amino-5-methylphenyl)acetonitrile. This resulting aniline derivative can serve as a diazo component in the synthesis of azo dyes.
The synthesis process would involve:
Reduction: Conversion of the -NO₂ group to an -NH₂ group.
Diazotization: Treatment of the resulting aromatic amine with a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form a diazonium salt.
Coupling: Reaction of the diazonium salt with a suitable coupling component (e.g., a phenol or another aromatic amine) to form the final azo dye.
This synthetic route allows for the creation of dyes with specific shades and properties, dictated by the choice of the coupling component.
Integration into Polymer and Advanced Material Precursor Syntheses
The reactivity of this compound also extends to the field of polymer science and advanced materials. Its potential applications include acting as a monomer precursor and a modifier in polymerization processes.
Monomer Precursor: The compound can be chemically modified to produce bifunctional monomers suitable for step-growth polymerization. For example, a two-step conversion involving the reduction of the nitro group to an amine and the hydrolysis of the nitrile group to a carboxylic acid would yield an amino acid monomer. This monomer could then be polymerized to form specialty polyamides with a pendant methyl group on the aromatic backbone, potentially influencing the polymer's solubility and thermal properties.
Polymerization Modifier: Nitrophenyl compounds can act as radical inhibitors. For instance, p-nitrophenylacetonitrile has been used as a radical inhibitor in the polymerization of vinyl acetate (B1210297) chemicalbook.com. The nitro group in this compound can similarly interact with free radicals, potentially serving as a chain transfer agent or a polymerization retarder to control the molecular weight and reaction kinetics in radical polymerization processes. The development of advanced polymer materials often relies on the synthesis of new functional polymers and the precise control over their molecular architecture nih.gov.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research on Nitrophenylacetonitriles
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Dynamic Studies
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(5-Methyl-2-nitrophenyl)acetonitrile. numberanalytics.comslideshare.net It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), allowing for the determination of the molecule's carbon-hydrogen framework and connectivity. ethernet.edu.etresearchgate.net
For this compound, the ¹H NMR spectrum is expected to show distinct signals for each type of proton. The aromatic region would display a complex pattern due to the protons on the substituted benzene (B151609) ring. The methyl group protons would appear as a singlet, and the methylene (B1212753) protons of the acetonitrile (B52724) group would also produce a singlet. The precise chemical shifts are influenced by the electronic effects of the nitro and methyl substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (position 3) | ~ 8.1 | Doublet (d) | 1H |
| Aromatic-H (position 4) | ~ 7.5 | Doublet of Doublets (dd) | 1H |
| Aromatic-H (position 6) | ~ 7.4 | Singlet (s) or narrow Doublet (d) | 1H |
| Methylene (-CH₂) | ~ 4.0 | Singlet (s) | 2H |
| Methyl (-CH₃) | ~ 2.5 | Singlet (s) | 3H |
Note: Predicted values are based on standard substituent effects for illustrative purposes.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The positions of these signals are characteristic of the carbon's hybridization and chemical environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Nitrile (-CN) | ~ 115 - 120 |
| Aromatic C-NO₂ | ~ 148 |
| Aromatic C-CH₃ | ~ 140 |
| Aromatic C-H (x3) | ~ 125 - 135 |
| Aromatic C-CH₂CN | ~ 128 |
| Methylene (-CH₂) | ~ 25 |
| Methyl (-CH₃) | ~ 21 |
Note: Predicted values for illustrative purposes.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to definitively assign these signals and confirm the connectivity between protons and carbons, leaving no ambiguity in the final structure. slideshare.net Furthermore, dynamic NMR studies could potentially investigate hindered rotation around the aryl-CH₂CN bond, although such processes are typically rapid at ambient temperatures for this type of molecule.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound with high precision. numberanalytics.com High-resolution mass spectrometry (HRMS) is particularly crucial as it can measure mass to several decimal places, allowing for the unambiguous determination of a molecule's elemental composition and molecular formula. researchgate.netresearchgate.net
For this compound, the molecular formula is C₉H₈N₂O₂. HRMS would confirm this by providing an experimental mass that matches the calculated exact mass of 176.0586 g/mol .
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of a molecule. nih.gov In this technique, the molecular ion (parent ion) is selected and subjected to collision-induced dissociation, breaking it into smaller fragment ions (daughter ions). The pattern of fragmentation provides valuable structural information, acting as a molecular fingerprint. The analysis of these pathways can elucidate the connectivity of atoms within the molecule. nih.govresearchgate.netkobv.de
A plausible electron ionization (EI-MS) fragmentation pathway for this compound would involve characteristic losses related to its functional groups.
| m/z | Proposed Fragment | Formula | Possible Origin |
| 176 | [M]⁺ | [C₉H₈N₂O₂]⁺ | Molecular Ion |
| 130 | [M - NO₂]⁺ | [C₉H₈N]⁺ | Loss of nitro group |
| 129 | [M - HNO₂]⁺ | [C₉H₇N]⁺ | Loss of nitrous acid |
| 103 | [C₈H₇]⁺ | [C₈H₇]⁺ | Loss of NO₂ and HCN |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, from rearrangement and cleavage |
Note: This table represents a proposed fragmentation pattern for illustrative purposes.
X-ray Crystallography for Elucidation of Molecular and Crystal Structures
X-ray crystallography reveals the preferred conformation of the molecule in the solid state. A key conformational feature of this compound would be the torsion angle defined by the plane of the phenyl ring and the attached cyanomethyl group (-CH₂CN). Analysis of related structures suggests that the non-hydrogen atoms of such molecules tend to be nearly planar. nih.gov The specific orientation is a result of minimizing steric hindrance and optimizing intermolecular interactions within the crystal lattice.
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal. mdpi.com It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule is greater than that of all other molecules. nih.govnih.gov By mapping properties onto this surface, one can identify and analyze the nature and relative importance of different intermolecular contacts. mdpi.com Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these contacts. researchgate.net
| Interaction Type (Atom Contacts) | Hypothetical Contribution (%) |
| H···H | 45% |
| O···H / H···O | 25% |
| C···H / H···C | 15% |
| N···H / H···N | 8% |
| C···C (π-π stacking) | 5% |
| Other | 2% |
Note: The contributions are hypothetical, based on typical values for similar organic compounds, to illustrate the output of a Hirshfeld analysis.
Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insights (e.g., UV-Vis Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing chromophores—parts of a molecule that absorb light. The nitrophenyl group in this compound is a strong chromophore, making UV-Vis spectroscopy an excellent tool for its analysis. researchgate.net
The UV-Vis spectrum of this compound would exhibit characteristic absorption bands corresponding to electronic transitions within the nitroaromatic system. By monitoring changes in the absorbance at a specific wavelength (λmax) over time, one can follow the progress of a chemical reaction. researchgate.net For example, in a reaction involving the reduction of the nitro group to an amino group, a significant change in the absorption spectrum would be observed, as the chromophore is fundamentally altered. This allows for the determination of reaction kinetics and can provide valuable mechanistic insights into the transformation. nih.gov
Future Directions and Emerging Research Frontiers for Nitrophenylacetonitrile Chemistry
Development of Novel Catalytic Systems for Efficient Transformations
The transformation of nitrophenylacetonitriles into more complex molecules often relies on catalytic processes. Future research is heavily focused on the development of novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope.
A significant area of advancement is the use of pincer-cobalt catalysts for the α-alkylation of nitriles. acs.org These earth-abundant metal catalysts are gaining attention as more sustainable alternatives to precious metal catalysts. For instance, a bis(imino)pyridine pincer complex of cobalt has demonstrated high yields in the α-alkylation of benzyl (B1604629) nitrile with benzyl alcohol. acs.org While not yet specifically applied to 2-(5-Methyl-2-nitrophenyl)acetonitrile, this technology holds promise for the selective functionalization of the methylene (B1212753) bridge in this and related compounds.
Another emerging trend is the use of phase-controlled catalysts, such as hexagonal close-packed cobalt (HCP-Co), which have shown superior performance in the hydrogenation of various unsaturated functional groups, including nitro groups. mdpi.com The selective reduction of the nitro group in this compound to an amino group is a key transformation for the synthesis of various heterocyclic compounds, and the development of highly efficient and selective catalysts like HCP-Co will be crucial.
Table 1: Comparison of Catalyst Performance in Nitrile and Nitro Group Transformations
| Catalyst System | Substrate | Transformation | Yield (%) | Key Advantages |
| (iPr2NNN)CoCl2 | Benzyl nitrile & Benzyl alcohol | α-alkylation | up to 99% | Use of earth-abundant metal, high selectivity. acs.org |
| HCP-Co | Nitrobenzene | Hydrogenation | High | Superior performance for various unsaturated groups. mdpi.com |
| FCC-Co | Nitrobenzene | Hydrogenation | Lower than HCP-Co | Serves as a comparison for phase-controlled catalysts. mdpi.com |
Exploration of Sustainable and Green Chemistry Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes. For nitrophenylacetonitrile chemistry, this translates to the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
The synthesis of medicinally important quinazolines and their derivatives from nitrophenylacetonitriles is an area ripe for green innovation. openmedicinalchemistryjournal.comresearchgate.net Traditional methods often involve harsh reagents and solvents. Future approaches will likely focus on the use of green catalysts, such as sulfonic acid functionalized nano-porous silica (B1680970) or even metal-free systems, under solvent-free or microwave-assisted conditions to reduce environmental impact. openmedicinalchemistryjournal.com The use of deep eutectic solvents is another promising green chemistry approach for the synthesis of quinazolinone derivatives. researchgate.net
Furthermore, the development of synthetic pathways that utilize biomass-derived starting materials is a key goal of sustainable chemistry. While direct synthesis of this compound from biorenewable sources is a long-term goal, the use of green solvents and catalysts in its subsequent transformations is a more immediate objective.
Advanced Functionalization Strategies for Complex Molecular Architectures
The dual functionality of nitrophenylacetonitriles makes them ideal starting points for the construction of complex molecular architectures. Future research will undoubtedly focus on developing novel strategies to selectively functionalize either the nitrile or the nitro group, as well as the aromatic ring.
The nitrile group can be transformed into a variety of other functional groups, including amines, amides, and carboxylic acids, opening up a wide range of synthetic possibilities. ontosight.ai The synthesis of bioactive heterocycles, such as pyrimidinones (B12756618) and oxazinones, from enaminonitrile derivatives highlights the versatility of the nitrile group in constructing complex ring systems. researchgate.netasianpubs.org For this compound, selective transformation of the nitrile group while preserving the nitro group (or vice versa) will be a key challenge addressed by advanced functionalization strategies.
The synthesis of bioactive heterocycles from 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile showcases how complex molecules can be built from a nitrophenyl-containing scaffold. researchgate.netasianpubs.org The development of new synthetic methodologies will enable the creation of even more intricate and diverse molecular structures from nitrophenylacetonitrile precursors.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the way complex molecules are prepared. These technologies offer significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or unstable intermediates.
The synthesis of nitrofuran pharmaceuticals, which also involves nitration of an aromatic ring, has been successfully demonstrated in a continuous flow platform. guidechem.com This approach allows for the safe in-situ generation and use of potentially explosive nitrating agents. Similar strategies could be developed for the synthesis and functionalization of this compound, minimizing the risks associated with handling nitro-containing compounds.
Automated synthesis platforms, guided by machine learning algorithms, are also an emerging frontier. These systems can rapidly screen and optimize reaction conditions, accelerating the discovery of new synthetic routes and the production of novel compounds. While still in its early stages for this specific class of compounds, the application of automated flow chemistry to the synthesis of derivatives of this compound is a logical and promising future direction.
Table 2: Potential Advantages of Flow Chemistry for Nitrophenylacetonitrile Synthesis
| Feature | Advantage | Relevance to this compound |
| Enhanced Safety | Minimized reaction volume and improved heat transfer. | Safer handling of nitration reactions and other energetic transformations. |
| Increased Efficiency | Rapid mixing and shorter reaction times. | Faster production and higher throughput. |
| Scalability | Seamless transition from laboratory to production scale. | Facilitates the industrial production of derivatives. |
| Automation | Precise control and high reproducibility. | Enables high-throughput screening and optimization of reaction conditions. |
Q & A
Q. Basic Characterization
- Single-Crystal X-ray Diffraction : Resolve bond lengths, angles, and nitro-group orientation. Use SHELXL for refinement and WinGX/ORTEP for visualization .
- Spectroscopy :
- ¹H/¹³C NMR : Identify methyl (δ ~2.3 ppm) and nitrile (δ ~120 ppm) groups. Aromatic protons show splitting patterns dependent on substituents .
- IR : Confirm nitrile (C≡N stretch ~2240 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .
Advanced Analysis
- Dynamic NMR : Study rotational barriers of the nitro group in solution.
- Charge Density Analysis : Use high-resolution X-ray data to map electron density around the nitro and cyano groups .
What strategies mitigate competing reactions during functionalization of this compound?
Basic Reactivity
The nitro group is electron-withdrawing, directing electrophilic attacks to meta positions. The cyano group can undergo:
- Hydrolysis : To carboxylic acids (H₂SO₄/H₂O, 100°C).
- Reduction : Nitro to amine (H₂/Pd-C) or cyano to amine (LiAlH₄) .
Advanced Strategies - Protection/Deprotection : Temporarily protect the nitro group (e.g., as a sulfonamide) to isolate cyano reactivity .
- Catalysis : Use transition metals (e.g., Pd) for cross-coupling reactions at the methyl or cyano positions without nitro reduction .
How do computational studies enhance understanding of this compound’s electronic properties?
Q. Methodological Approach
- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to predict frontier orbitals (HOMO/LUMO), charge distribution, and reactivity sites. Compare with experimental UV-Vis spectra .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes). The nitro group’s electron-withdrawing nature may enhance binding to hydrophobic pockets .
Data Interpretation - NBO Analysis : Quantify hyperconjugation between nitro and cyano groups.
- TD-DFT : Correlate calculated excitation energies with UV-Vis absorption bands .
What biological interactions are plausible for this compound, and how are they validated experimentally?
Q. Basic Screening
- Enzyme Assays : Test inhibition of bacterial nitroreductases or cytochrome P450 isoforms. The nitro group may act as a substrate for bioreduction .
- Microplate Readers : Quantify IC₅₀ values in antimicrobial or cytotoxicity assays .
Advanced Validation - Isothermal Titration Calorimetry (ITC) : Measure binding affinity to target proteins.
- Metabolite Profiling : Use LC-MS to identify reduced intermediates (e.g., amine derivatives) in bacterial cultures .
How does the methyl group influence the compound’s stability and reactivity in different solvents?
Q. Basic Solubility Studies
- LogP Measurement : Determine hydrophobicity (logP ~1.8 predicted). Solubility is higher in DMSO or acetonitrile than in water .
Advanced Stability Analysis - Accelerated Degradation Tests : Expose to UV light, heat, or varying pH. Monitor decomposition via HPLC.
- Solvent Effects : Polar aprotic solvents stabilize the nitrile group, while protic solvents may accelerate hydrolysis .
What analytical challenges arise in quantifying trace impurities in this compound?
Q. Basic Purity Assessment
- HPLC-UV/HRMS : Detect impurities like residual nitration byproducts (e.g., di-nitrated isomers) .
Advanced Solutions - 2D LC-MS/MS : Differentiate isobaric impurities.
- qNMR : Quantify low-level contaminants (e.g., <0.1%) using ¹H NMR with internal standards .
How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid mechanistic studies of this compound?
Q. Basic Labeling Techniques
- Synthesis : Use ¹³C-labeled KCN or ¹⁵N-nitrating agents to track nitrile/nitro groups in reaction pathways .
Advanced Applications - Isotope Tracing : Monitor metabolic fate in bacterial systems using ¹³C-NMR.
- Kinetic Isotope Effects (KIE) : Study rate-determining steps in hydrolysis or reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
